

# physical and chemical properties of 2,3-Dibromoaniline

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,3-Dibromoaniline

Cat. No.: B1631936

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## An In-depth Technical Guide to the Core Physical and Chemical Properties of 2,3-Dibromoaniline

This technical guide provides a comprehensive overview of the physical and chemical properties of **2,3-dibromoaniline**, tailored for researchers, scientists, and professionals in drug development. This document outlines its key characteristics, experimental protocols for its synthesis and analysis, and its reactivity profile.

## Physicochemical Properties

**2,3-Dibromoaniline** is a halogenated aromatic amine with the chemical formula  $C_6H_5Br_2N$ .<sup>[1]</sup> It presents as a colorless crystalline solid with a distinct odor.<sup>[1]</sup> Its solubility in water is low; however, it is soluble in a majority of organic solvents.<sup>[1]</sup> As a weakly basic compound, it can react with strong acids to form salts.<sup>[1]</sup>

Table 1: Physical and Chemical Properties of **2,3-Dibromoaniline**

| Property          | Value   | Reference |
|-------------------|---|-----------|
| Molecular Formula | C <sub>6</sub> H <sub>5</sub> Br <sub>2</sub> N | [1]       |
| Molecular Weight  | 250.92 g/mol                                    | [2]       |
| Melting Point     | 77-79 °C  | [1]       |
| Boiling Point     | 340 °C  | [1]       |
| Appearance        | Colorless crystalline solid                     | [1]       |
| Solubility        | Low in water, soluble in most organic solvents  | [1]       |
| CAS Number        | 608-22-0  | [3]       |

## Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of **2,3-dibromoaniline**. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for **2,3-Dibromoaniline**

| Technique           | Data   |
|---------------------|--|
| $^1\text{H}$ NMR    | Predicted shifts will show distinct signals for the aromatic protons, influenced by the positions of the bromine and amine substituents.   |
| $^{13}\text{C}$ NMR | Predicted shifts will indicate the number of unique carbon environments in the molecule.   |
| IR Spectroscopy     | Characteristic peaks corresponding to N-H stretching of the primary amine, C-N stretching, and C-Br stretching will be observed.   |
| Mass Spectrometry   | The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms ( $^{79}\text{Br}$ and $^{81}\text{Br}$ in an approximate 1:1 ratio). |

## Experimental Protocols

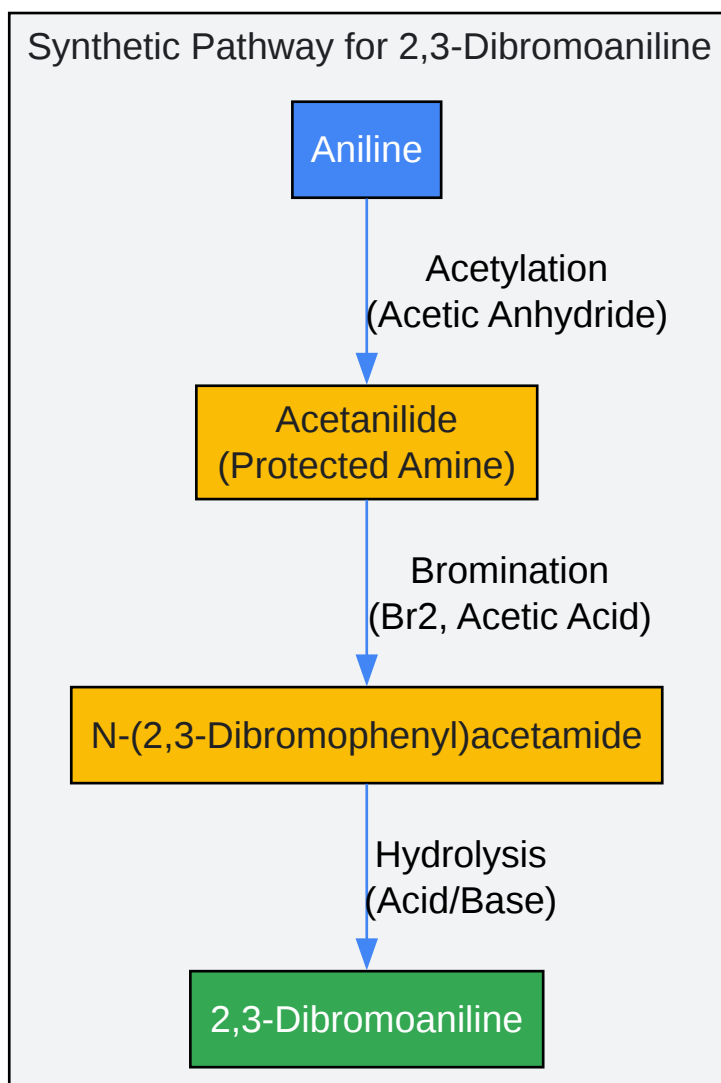
### Synthesis of 2,3-Dibromoaniline

The synthesis of **2,3-dibromoaniline** can be achieved through the bromination of aniline. A general method involves the reaction of aniline with bromine under controlled conditions.<sup>[1]</sup> To achieve regioselectivity and avoid over-bromination, a common strategy involves the protection of the highly activating amino group.

#### Methodology:

- Protection of the Amino Group (Acetylation):
  - Dissolve aniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
  - Slowly add acetic anhydride to the solution while stirring.
  - Heat the reaction mixture to reflux and monitor the progress using thin-layer chromatography (TLC).

- Upon completion, cool the mixture and pour it into ice-cold water to precipitate the N-acetylated product (acetanilide).
- Collect the solid by vacuum filtration, wash with cold water, and dry.
- Regioselective Bromination:
  - Dissolve the acetanilide in a suitable solvent like glacial acetic acid.
  - Cool the solution in an ice bath.
  - Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining a low temperature and stirring.
  - After the addition, allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC).
  - Pour the reaction mixture into a sodium bisulfite solution to quench excess bromine, followed by dilution with water to precipitate the dibrominated product.
  - Collect the solid by filtration, wash thoroughly with water, and dry.
- Deprotection (Hydrolysis):
  - Place the N-(2,3-dibromophenyl)acetamide in a round-bottom flask.
  - Add a mixture of ethanol and concentrated hydrochloric acid.
  - Heat the mixture to reflux with stirring for several hours, monitoring the reaction by TLC.
  - After completion, cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the **2,3-dibromoaniline**.
  - Collect the solid product by vacuum filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol.

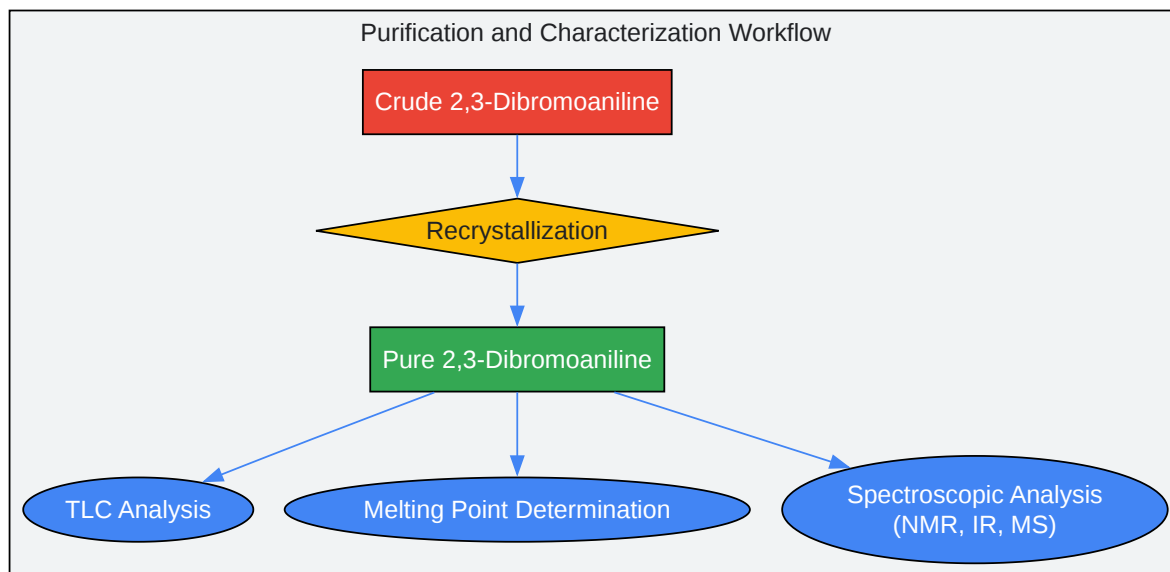


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Caption: A generalized synthetic pathway for **2,3-Dibromoaniline**.

## Purification and Characterization Workflow

The crude **2,3-dibromoaniline** obtained from synthesis requires purification, typically by recrystallization, followed by characterization to confirm its identity and purity.



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Caption: Workflow for purification and characterization of **2,3-Dibromoaniline**.

## Spectroscopic Analysis Protocols

$^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy:

- Sample Preparation: Dissolve a small amount of the purified **2,3-dibromoaniline** in a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ).
- Data Acquisition: Record the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra using a high-resolution NMR spectrometer.
- Data Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

Infrared (IR) Spectroscopy:

- **Sample Preparation:** Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.
- **Data Acquisition:** Record the IR spectrum over the appropriate wavenumber range (e.g., 4000-400  $\text{cm}^{-1}$ ).
- **Data Analysis:** Identify characteristic absorption bands for the functional groups present.

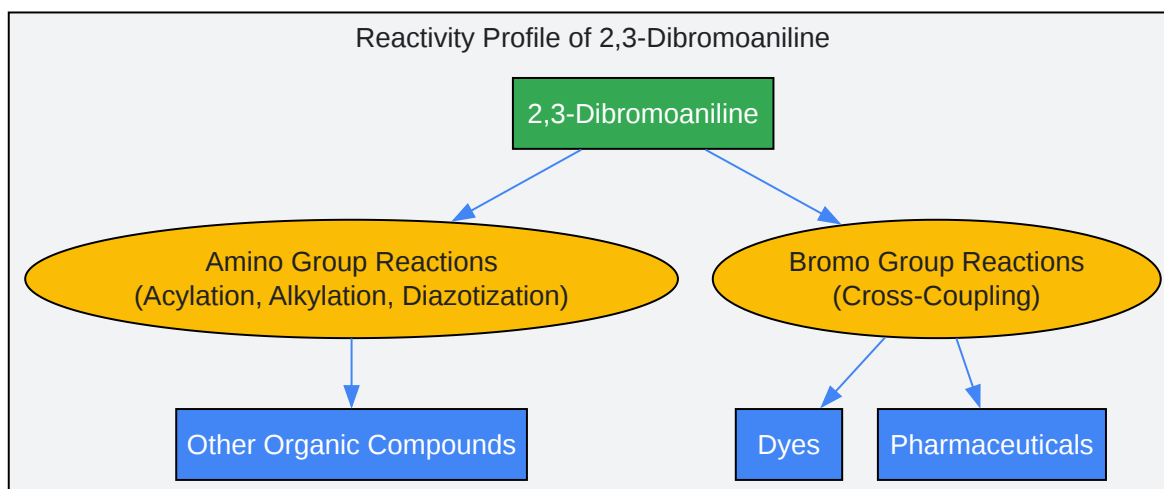
#### Mass Spectrometry (MS):

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- **Ionization:** Utilize a suitable ionization technique, such as Electron Ionization (EI).
- **Mass Analysis:** Scan a mass range appropriate for the expected molecular weight.
- **Data Analysis:** Identify the molecular ion peak and observe the characteristic isotopic pattern for two bromine atoms. Analyze the fragmentation pattern to further support the structure.

## Reactivity and Applications

**2,3-Dibromoaniline** is a useful reactant in organic synthesis.<sup>[3]</sup> The amino group is a nucleophile and can undergo various reactions such as acylation, alkylation, and diazotization. The bromine atoms on the aromatic ring can participate in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are pivotal in the synthesis of complex molecules in medicinal chemistry.

Due to its chemical structure, **2,3-dibromoaniline** serves as an important intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.<sup>[1]</sup> In the pharmaceutical field, it can be used to synthesize certain antibacterial and anti-tumor drugs.<sup>[1]</sup>



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Caption: Reactivity and applications of **2,3-Dibromoaniline**.

## Safety Information

**2,3-Dibromoaniline** has certain toxicity, and exposure to or inhalation of its dust, gases, or vapors may be harmful to health.<sup>[1]</sup> It is harmful if swallowed and toxic in contact with skin or if inhaled. It may also cause damage to organs through prolonged or repeated exposure.

Precautionary Measures:

- Work in a well-ventilated area or under a chemical fume hood.<sup>[1]</sup>
- Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.<sup>[1][4]</sup>
- Avoid contact with skin, eyes, and mouth.<sup>[1]</sup>
- Wash hands thoroughly after handling.
- Store in a tightly closed container in a dry and cool place.<sup>[4]</sup>



In case of accidental contact or inhalation, immediately flush the affected area with plenty of water and seek medical attention.[1][4]

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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